molecular formula C19H19NO2S B3058437 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- CAS No. 89438-35-7

2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl-

Cat. No.: B3058437
CAS No.: 89438-35-7
M. Wt: 325.4 g/mol
InChI Key: FYLXZDXHYYGHSH-UHFFFAOYSA-N
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Description

The compound 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- is a furan derivative with a complex substitution pattern:

  • Core structure: A furan ring (C₄H₄O) substituted at positions 2, 3, and 4.
  • Position 2: An N-methyl-N-phenylamine group, introducing steric bulk and aromaticity.
  • Position 3: A methyl group, contributing to electronic and steric modulation.
  • Position 5: A sulfinyl (-S(O)-) group attached to a 4-methylphenyl moiety, which introduces chirality (due to the tetrahedral sulfur atom) and polarity.

The molecular formula is C₁₉H₂₀NO₂S (molar mass: 334.43 g/mol).

Properties

IUPAC Name

N,3-dimethyl-5-(4-methylphenyl)sulfinyl-N-phenylfuran-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-14-9-11-17(12-10-14)23(21)18-13-15(2)19(22-18)20(3)16-7-5-4-6-8-16/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLXZDXHYYGHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC(=C(O2)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537748
Record name N,3-Dimethyl-5-(4-methylbenzene-1-sulfinyl)-N-phenylfuran-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89438-35-7
Record name N,3-Dimethyl-5-(4-methylbenzene-1-sulfinyl)-N-phenylfuran-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-furanamine with N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various substituted amines or amides.

Scientific Research Applications

2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound (Reference) Heterocycle Sulfur Group Key Substituents Molecular Formula Notable Properties/Activity
Target Compound Furan Sulfinyl (-SO-) N,N-dimethyl, N-phenyl, 4-methylphenyl C₁₉H₂₀NO₂S Chirality; unconfirmed bioactivity
: Sulfonamide derivatives Furan Sulfonamide (-SO₂) Substituted phenyl, phenacyl Variable Antimicrobial activity
: CAS 478080-93-2 Pyrimidine Sulfonyl (-SO₂), Sulfanyl (-S-) 4-chlorophenyl, 3-methoxyphenyl C₁₉H₁₈ClN₃O₃S₂ Higher molar mass (435.95 g/mol)
: CAS 380194-24-1 Oxazole Sulfonyl (-SO₂) 2-chlorophenyl, furanylmethyl C₂₀H₁₈ClN₃O₃S Oxazole core with sulfonyl group

Heterocyclic Core Variations

  • Furan vs. Furan’s oxygen atom also contributes to electron-rich properties, influencing nucleophilic substitution patterns .

Sulfur Group Impact

  • Sulfinyl vs. Sulfonyl/Sulfanyl :
    • Sulfinyl (-SO-) : Introduces chirality and moderate electron-withdrawing effects. The lone pair on sulfur may participate in hydrogen bonding, affecting solubility and target binding .
    • Sulfonyl (-SO₂) : Stronger electron-withdrawing effect, increasing acidity of adjacent protons and enhancing metabolic stability (e.g., ’s antimicrobial sulfonamides) .
    • Sulfanyl (-S-) : Electron-donating, less polarizable than sulfinyl/sulfonyl groups, as seen in ’s pyrimidine derivative .

Substituent Effects

  • Similar trends are observed in ’s oxazole derivative . ’s 4-chlorophenyl and 3-methoxyphenyl groups introduce halogen and methoxy motifs, which are common in drug design for tuning bioavailability and target affinity .

Biological Activity

2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- is a complex organic compound with the molecular formula C19H19NO2SC_{19}H_{19}NO_2S. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to its structure and functional groups.

Chemical Structure

The compound features a furan ring, which is known for its reactivity and biological significance. The presence of the sulfinyl group and multiple aromatic rings suggests potential interactions with biological targets.

Pharmacological Properties

Preliminary studies indicate that 2-Furanamine derivatives exhibit various pharmacological activities. Specifically, compounds with similar structures have shown:

  • Antioxidant Activity : Compounds featuring furan and sulfinyl groups often demonstrate significant antioxidant properties, potentially beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that these compounds can inhibit nitric oxide synthase (NOS) activity, which is crucial in inflammatory responses. This inhibition may provide therapeutic benefits for conditions characterized by excessive inflammation .

The biological activity of 2-Furanamine derivatives may be attributed to their ability to modulate various biochemical pathways:

  • Nitric Oxide Synthase Inhibition : As noted in patent literature, derivatives of this compound can inhibit NOS, leading to reduced nitric oxide production. This mechanism is relevant in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Some studies suggest that similar compounds exhibit cytotoxic effects on certain cancer cell lines, indicating potential as anticancer agents.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

  • Study on Antioxidant Properties : A comparative study examined the antioxidant capacity of various furan derivatives, including those with sulfinyl groups. Results indicated that these compounds effectively scavenge free radicals, suggesting potential applications in oxidative stress management .
  • Research on Anti-inflammatory Effects : A specific case study highlighted the anti-inflammatory effects of a related compound in a rat model of arthritis. The study reported significant reductions in inflammatory markers following treatment with the compound, supporting its therapeutic potential .
  • Cytotoxicity Testing : In vitro assays conducted on human cancer cell lines demonstrated that certain furanamine derivatives induced apoptosis and inhibited cell proliferation, showcasing their potential as anticancer agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantSignificant free radical scavenging
Anti-inflammatoryInhibition of nitric oxide synthase
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Basic: What are the critical steps and conditions for synthesizing sulfinyl-containing furanamine derivatives like 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl-?

Methodological Answer:
Synthesis typically involves multi-step routes requiring precise control of reactive intermediates. Key steps include:

  • Sulfinyl Group Introduction : Use of chiral sulfoxide precursors (e.g., 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one) via asymmetric oxidation with tert-butyl hydroperoxide .
  • Coupling Reactions : Formation of N-phenyl bonds under inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfinyl groups. Solvents like toluene or DMF, with bases such as K2_2CO3_3, are common .
  • Purification : Column chromatography or recrystallization to isolate high-purity products. Monitoring via TLC or HPLC is essential .

Key Challenges : Avoiding racemization of the sulfinyl group and ensuring regioselectivity in furan substitution .

Advanced: How can stereochemical outcomes be controlled during the synthesis of chiral sulfinyl derivatives?

Methodological Answer:
Stereocontrol strategies include:

  • Chiral Auxiliaries : Use of chiral sulfinyl imines (e.g., N-(R)-2-phenyl-2-propyl sulfinyl imines) to direct asymmetric additions, achieving diastereoselectivity >90% in Grignard reactions .
  • Catalytic Asymmetric Oxidation : Enzymatic or metal-catalyzed methods (e.g., Ti(OiPr)4_4 with chiral ligands) to generate enantiopure sulfoxides .
  • Analytical Validation : Polarimetry, chiral HPLC, or X-ray crystallography to confirm enantiomeric excess (e.g., CIEBIO-HPLC with Chiralpak® columns) .

Data Contradiction Example : Discrepancies in diastereomeric ratios may arise from solvent polarity effects, requiring optimization of reaction conditions (e.g., switching from THF to dichloromethane) .

Basic: What spectroscopic and crystallographic techniques are optimal for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., sulfinyl group at C5, methyl groups at N3 and N-phenyl). NOESY can resolve stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular formula and detect fragmentation patterns (e.g., loss of SO from sulfinyl groups) .
  • X-ray Crystallography : Resolve absolute configuration, as seen in pyrimidine derivatives with sulfanyl groups. Intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic rings provide structural insights .

Case Study : In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidine, dihedral angles (12.8°–86.1°) between aromatic planes were critical for confirming molecular conformation .

Advanced: How can computational modeling aid in predicting the reactivity and biological targets of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Sulfinyl groups often act as electron-withdrawing moieties, influencing reactivity .
  • Molecular Docking : Screen against CRF1_1 receptors (e.g., as in SSR125543A) to hypothesize binding modes. Compare with known antagonists using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to validate docking results .

Contradiction Resolution : Discrepancies between in silico binding affinity (e.g., pKi_i = 8.73) and experimental IC50_{50} (3.0 nM) may arise from solvation effects, requiring explicit solvent models in simulations .

Basic: What are the stability profiles of sulfinyl-modified furanamines under varying conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis shows decomposition >200°C. Store at −20°C under nitrogen to prevent sulfoxide reduction .
  • pH Sensitivity : Susceptible to acid-catalyzed hydrolysis (pH < 3) or base-mediated elimination (pH > 10). Buffered solutions (pH 6–8) are recommended .
  • Light Sensitivity : UV-Vis studies indicate photooxidation of sulfinyl to sulfonyl groups. Use amber glassware and avoid prolonged light exposure .

Advanced: How can researchers resolve contradictions in biological activity data for sulfinyl-containing compounds?

Methodological Answer:

  • Assay Optimization : Use orthogonal assays (e.g., cAMP inhibition vs. ACTH secretion) to confirm target engagement, as seen in CRF1_1 antagonist studies .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., sulfone derivatives) that may contribute to off-target effects .
  • Species-Specific Variability : Compare rodent vs. human receptor isoforms (e.g., CRF1_1 binding affinity differences) using recombinant systems .

Example : SSR125543A showed nanomolar affinity for human CRF1_1 (pKi_i = 9.08) but lower potency in gerbil models, highlighting species-specific adjustments .

Basic: What synthetic routes are available for modifying the sulfinyl group post-synthesis?

Methodological Answer:

  • Oxidation/Reduction : Convert sulfinyl to sulfonyl groups with mCPBA or reduce to thioethers using PCl3_3 .
  • Nucleophilic Substitution : Replace sulfinyl oxygen with amines or thiols under Mitsunobu conditions (e.g., DIAD, Ph3_3P) .
  • Cross-Coupling : Suzuki-Miyaura reactions on halogenated furan rings, preserving sulfinyl integrity via Pd(OAc)2_2/SPhos catalysis .

Advanced: What strategies mitigate racemization in chiral sulfinyl intermediates during scale-up?

Methodological Answer:

  • Low-Temperature Reactions : Perform sulfinyl couplings at −20°C to slow racemization kinetics .
  • Enantioselective Catalysis : Use Shi epoxidation catalysts or Jacobsen hydrolytic enzymes to maintain ee >98% .
  • In-line Analytics : PAT tools (e.g., ReactIR™) for real-time monitoring of chiral purity during continuous manufacturing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl-
Reactant of Route 2
Reactant of Route 2
2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl-

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